

# N-Cbz-L-Cysteine molecular weight and formula

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## Compound of Interest

Compound Name: N-Cbz-L-Cysteine

Cat. No.: B1617047

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## Technical Data Sheet: N-Cbz-L-Cysteine

This document provides core technical specifications for N-Carbobenzyloxy-L-cysteine (**N-Cbz-L-Cysteine**), a derivative of the amino acid L-cysteine commonly used in peptide synthesis and as a  $\beta$ -lactamase II inhibitor.

## Chemical Properties and Identifiers

**N-Cbz-L-Cysteine** is characterized by the following molecular formula and weight. These properties are fundamental constants derived from the compound's atomic composition.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub> S	[1][2]
Molecular Weight	255.29 g/mol	[1][2]
CAS Number	53907-29-2	[1][2]
IUPAC Name	(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid	[2]

## Methodology and Visualization

The determination of a compound's molecular formula and weight is based on its verified chemical structure through techniques such as mass spectrometry and elemental analysis, with

the molecular weight being a calculated value based on standard atomic weights. As these are fundamental chemical properties, a detailed experimental protocol or a process workflow diagram is not applicable for their presentation.

Similarly, a signaling pathway diagram is not relevant to the intrinsic properties of a single chemical compound. A more appropriate visualization would be a 2D or 3D chemical structure diagram, which falls outside the specified requirement for a Graphviz-based pathway or workflow.

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## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Benzyloxycarbonylcysteine | C<sub>11</sub>H<sub>13</sub>NO<sub>4</sub>S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]
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